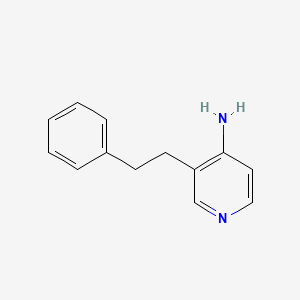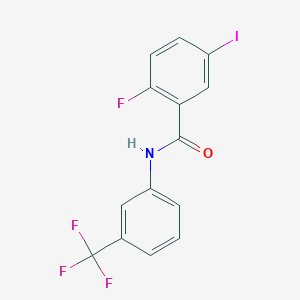![molecular formula C5H3N5O2 B13770549 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione CAS No. 54185-68-1](/img/structure/B13770549.png)
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione is a heterocyclic compound with a unique structure that combines elements of pyrimidine and triazine rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of DMF .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
化学反应分析
Types of Reactions: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of partially hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions 2 and 7 of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
科学研究应用
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair .
相似化合物的比较
1,2,4-Triazine-3,5-dione: Shares a similar triazine ring structure but lacks the fused pyrimidine ring.
Pyrimido[1,2-a][1,3,5]triazin-6-ones: These compounds have a similar fused ring system but differ in the position and type of substituents.
1,2,4-Triazoline-3,5-dione: Another related compound with a triazine ring, often used in Diels-Alder reactions.
Uniqueness: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione is unique due to its specific ring fusion and the potential for diverse chemical modifications. This structural uniqueness allows for the exploration of various biological activities and the development of novel materials .
属性
CAS 编号 |
54185-68-1 |
|---|---|
分子式 |
C5H3N5O2 |
分子量 |
165.11 g/mol |
IUPAC 名称 |
2,6-dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione |
InChI |
InChI=1S/C5H3N5O2/c11-4-2-3(6-1-7-4)9-10-5(12)8-2/h1H,(H,8,10,12)(H,6,7,9,11) |
InChI 键 |
LPJIMSGQKAAJES-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NNC(=O)N=C2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


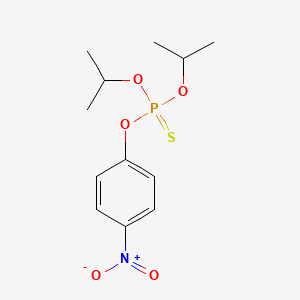
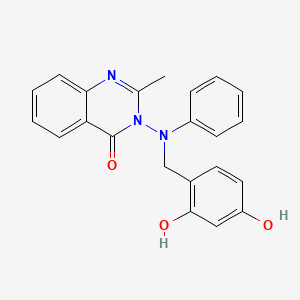
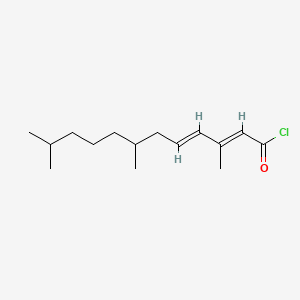
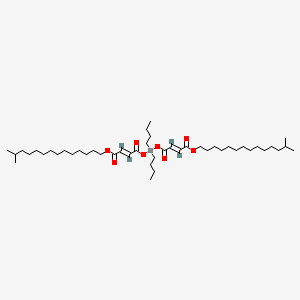
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
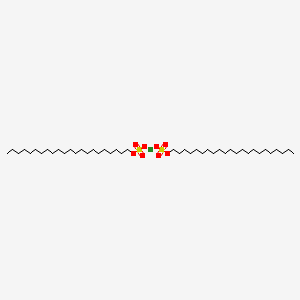
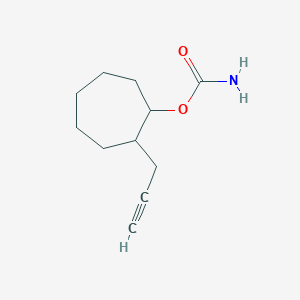
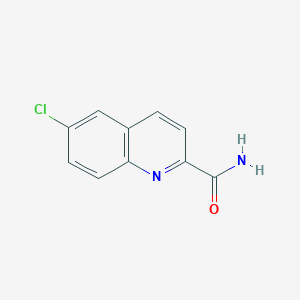
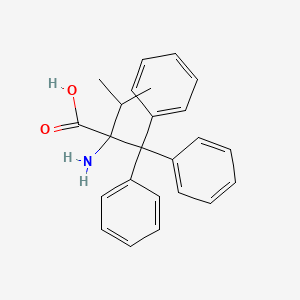
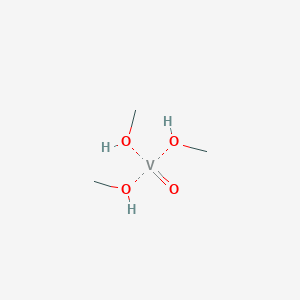
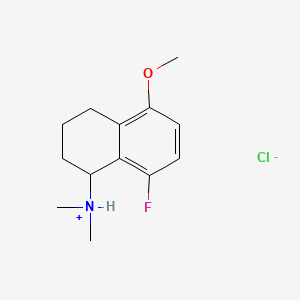
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
